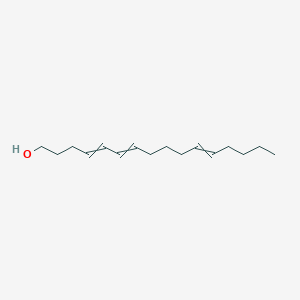
Hexadeca-4,6,11-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadeca-4,6,11-trien-1-ol is a polyunsaturated alcohol with a unique structure characterized by three conjugated double bonds and a hydroxyl group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexadeca-4,6,11-trien-1-ol typically involves multiple steps to ensure the correct formation of the conjugated double bonds and the terminal hydroxyl group. One common method involves the use of Sonogashira coupling, followed by stereoselective hydrogenation and Wittig reaction. For instance, the stereoselective formation of conjugated double bonds can be achieved using Sonogashira coupling with (E)-5-bromopent-4-en-1-ol, followed by hydrogenation of the enyne and formation of the double bond via Wittig reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of commercially available starting materials and efficient catalytic processes are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Hexadeca-4,6,11-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of hexadeca-4,6,11-trienal or hexadeca-4,6,11-trienoic acid.
Reduction: Formation of hexadecan-1-ol.
Substitution: Formation of hexadeca-4,6,11-trien-1-chloride.
Scientific Research Applications
Hexadeca-4,6,11-trien-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological signaling pathways.
Industry: Used in the production of pheromones and other bioactive compounds.
Mechanism of Action
The mechanism of action of Hexadeca-4,6,11-trien-1-ol involves its interaction with specific molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in various biochemical reactions, potentially affecting cellular signaling and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Hexadeca-4,6,10-trien-1-ol: Another polyunsaturated alcohol with similar structural features but different double bond positions.
Hexadeca-4,6,11-trienal: An aldehyde derivative with similar conjugated double bonds.
Uniqueness: Hexadeca-4,6,11-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a terminal hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
123314-20-5 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadeca-4,6,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-13,17H,2-4,7-9,14-16H2,1H3 |
InChI Key |
FVWUQNJBUJLAGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC=CC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


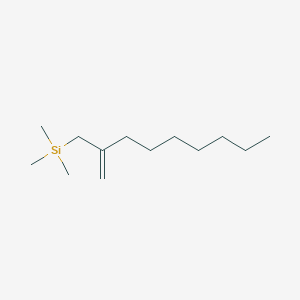
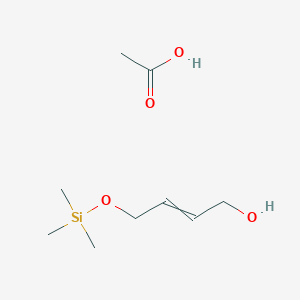
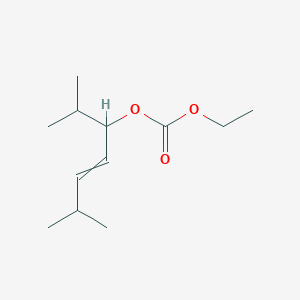



![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)

![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
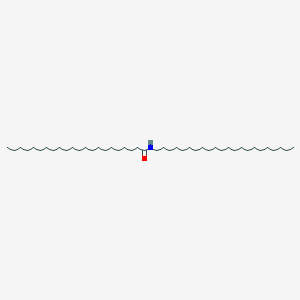
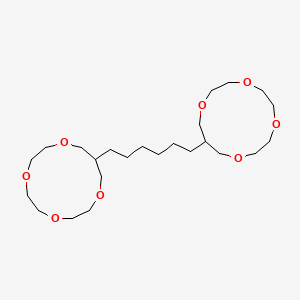
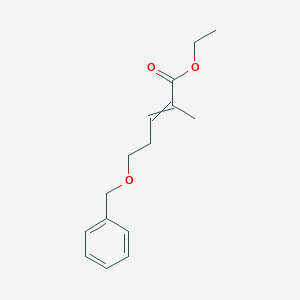
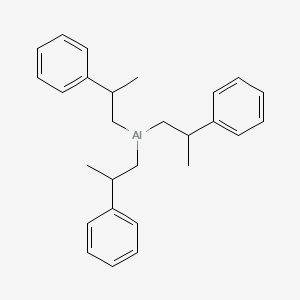
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
